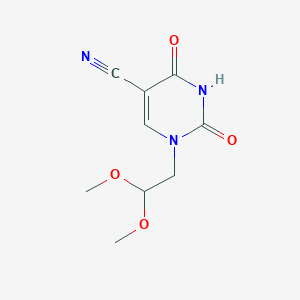

1-(2,2-Dimethoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Description

1-(2,2-Dimethoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a pyrimidine derivative characterized by a dimethoxyethyl substituent at the N1 position, two oxo groups at C2 and C4, and a cyano group at C4. The dimethoxyethyl group introduces both ether and alkyl functionalities, which may enhance solubility compared to purely aromatic or nonpolar substituents.

Properties

IUPAC Name |

1-(2,2-dimethoxyethyl)-2,4-dioxopyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O4/c1-15-7(16-2)5-12-4-6(3-10)8(13)11-9(12)14/h4,7H,5H2,1-2H3,(H,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTMVLRKOMGTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN1C=C(C(=O)NC1=O)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Dimethoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the reaction of 2,2-dimethoxyethylamine with a suitable precursor, such as a pyrimidine derivative. The reaction is often carried out under acidic conditions to facilitate the formation of the desired product. For example, the reaction of 2,2-dimethoxyethane-1-amine with isocyanates in benzene can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to optimize yield and reduce reaction time. Continuous flow reactors can be used to carry out multiple reaction steps in a streamlined manner, improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research has shown that derivatives of tetrahydropyrimidine compounds exhibit antimicrobial properties. For instance, studies have synthesized new derivatives based on similar structures and tested them against various bacterial strains. The results indicated moderate to strong activity against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans . The structural similarity of 1-(2,2-Dimethoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile to these derivatives suggests it may also possess antimicrobial properties.

Anticancer Potential

Recent investigations into pyrimidine derivatives have highlighted their potential as anticancer agents. Compounds with similar structural motifs have been evaluated for their cytotoxic effects on cancer cell lines. The presence of the dioxo group in the structure may enhance the interaction with biological targets involved in cancer proliferation . Further studies are warranted to evaluate the specific anticancer effects of this compound.

Materials Science Applications

Polymeric Materials

Tetrahydropyrimidine compounds have been explored for their utility in creating polymeric materials due to their ability to undergo polymerization reactions. The incorporation of this compound into polymer matrices may enhance thermal stability and mechanical properties . Research into the synthesis of copolymers using this compound can lead to innovative materials with tailored properties for specific applications.

Nanocomposites

The compound's unique structure allows it to be used as a building block for nanocomposite materials. Its integration into nanostructured systems can improve the performance characteristics such as conductivity and mechanical strength. Studies focusing on the synthesis of nanocomposites incorporating tetrahydropyrimidines are ongoing and show promise for applications in electronics and energy storage .

Agricultural Chemistry Applications

Pesticide Development

The structural attributes of this compound suggest potential use in developing novel pesticides. Compounds with similar functionalities have been synthesized and tested for insecticidal and herbicidal activities. The efficacy of these compounds can be attributed to their ability to disrupt biological processes in pests . Future research could focus on optimizing this compound for enhanced agricultural applications.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(2,2-Dimethoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of pyrimidine-5-carbonitriles are highly dependent on substituent modifications. Key examples include:

Table 1: Substituent Effects on Properties

*LogP inferred from substituent contributions.

- YWS01125: The dichlorophenyl and cyclobutylpyridazinone substituents confer high lipophilicity, favoring interactions with hydrophobic enzyme pockets (e.g., THRβ in non-alcoholic steatohepatitis) .

Biological Activity

1-(2,2-Dimethoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antitumor and antimicrobial activities, and discusses relevant case studies and research findings.

- Chemical Name : this compound

- Molecular Formula : C10H12N4O4

- Molecular Weight : 236.23 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological effects. Notable findings include:

Antitumor Activity

Recent studies have indicated that derivatives of tetrahydropyrimidines exhibit significant antitumor properties. For instance:

- A study on related compounds demonstrated that certain tetrahydropyrimidine derivatives showed potent cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound:

- In vitro assays revealed that this compound exhibited inhibitory effects against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens, indicating its potential as an antibacterial agent .

Case Study 1: Antitumor Efficacy

A comprehensive study investigated the antitumor efficacy of various tetrahydropyrimidine derivatives. The results showed that:

- Compound Tested : this compound

- Cell Lines : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound:

- Pathogens Tested : Staphylococcus aureus and Escherichia coli.

- Results : The compound displayed MIC values of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. These findings suggest its potential application in treating bacterial infections.

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2,2-dimethoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile?

A common approach involves nucleophilic substitution or cyclocondensation reactions. For example, a modified Biginelli reaction can be employed using a β-ketoester, urea/thiourea, and a dimethoxyethyl aldehyde precursor. Reaction optimization (e.g., solvent choice, temperature, and catalyst) is critical. In related pyrimidine-5-carbonitrile syntheses, DMF or ethanol with anhydrous K₂CO₃ as a base under reflux (80–100°C) yields intermediates, followed by purification via recrystallization or column chromatography .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

- IR spectroscopy : Key absorption bands include C≡N (2200–2250 cm⁻¹), C=O (1650–1750 cm⁻¹), and C–O (1100–1250 cm⁻¹) .

- ¹H/¹³C NMR : The dimethoxyethyl group’s protons appear as singlets (~3.3 ppm for OCH₃), while the tetrahydropyrimidine ring protons resonate between δ 2.5–4.5 ppm. Carbon signals for nitrile (115–120 ppm) and carbonyl groups (160–175 ppm) are diagnostic .

- X-ray crystallography : For unambiguous confirmation, single-crystal analysis reveals planarity of the pyrimidine ring and intermolecular hydrogen bonding (e.g., N–H⋯O interactions) .

Q. What purification strategies are effective for isolating this compound?

Recrystallization using ethanol/water mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) yields high-purity product. Purity (>95%) should be verified via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How do substituents on the dimethoxyethyl group influence the compound’s reactivity or biological activity?

Substituent effects can be studied via Hammett plots or computational modeling (DFT). For example, replacing methoxy groups with electron-withdrawing groups (e.g., Cl) alters the electronic environment of the pyrimidine ring, affecting its hydrogen-bonding capacity and potential interactions with biological targets. Comparative studies on analogs (e.g., 2-(methylthio) derivatives) show that bulkier substituents reduce solubility but enhance crystallinity .

Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved?

Unexpected splitting may arise from dynamic effects (e.g., restricted rotation of the dimethoxyethyl group). Variable-temperature NMR (VT-NMR) can confirm this: coalescence of split signals at elevated temperatures indicates rotational barriers. Alternatively, NOESY experiments can identify spatial proximity between protons .

Q. What mechanistic insights exist for the cyclization step in its synthesis?

The cyclization likely proceeds via a six-membered transition state involving keto-enol tautomerism. Isotopic labeling (e.g., ¹⁸O in the carbonyl group) or kinetic studies (monitoring via in-situ IR) can elucidate the rate-determining step. Computational studies (e.g., Gaussian software) suggest that electron-donating groups on the aldehyde accelerate cyclization by stabilizing partial positive charges in the transition state .

Q. What strategies optimize yield in large-scale syntheses?

- Solvent optimization : Replacing DMF with acetonitrile reduces side reactions (e.g., hydrolysis).

- Catalyst screening : Lewis acids like ZnCl₂ improve cyclization efficiency.

- Flow chemistry : Continuous flow systems enhance heat/mass transfer, reducing reaction time from 12 h to 2–3 h .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.